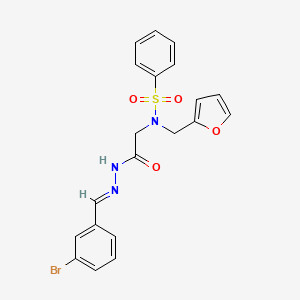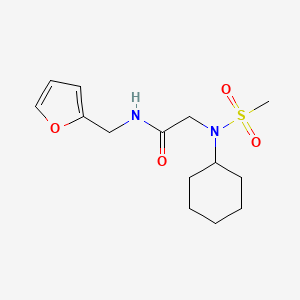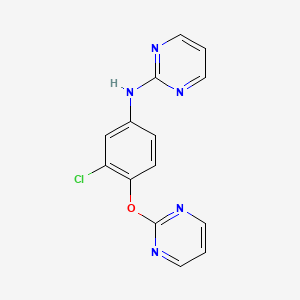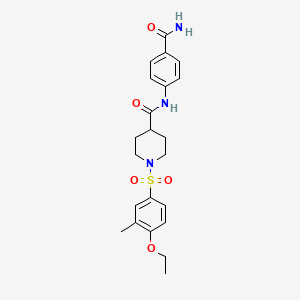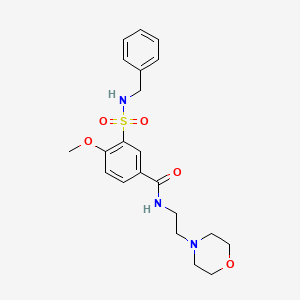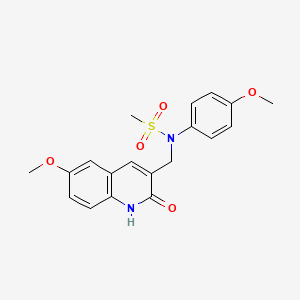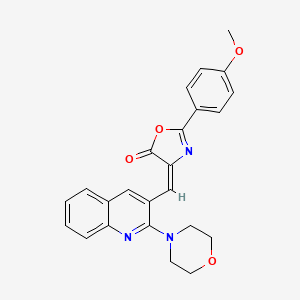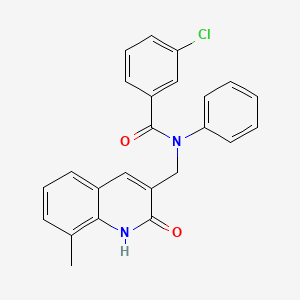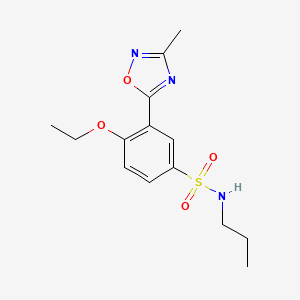
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. MOB is a heterocyclic compound that belongs to the oxadiazole family and has a molecular weight of 369.42 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of immune response. N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be challenging, and its solubility in water is limited, which may affect its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, including the development of novel N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide derivatives with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as material science and agriculture. Further studies are also needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 4-methoxybenzohydrazide with 4-methoxybenzoyl chloride and potassium carbonate in the presence of acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of triethylamine to yield N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been found to have anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-17-11-7-15(8-12-17)21-25-23(30-26-21)20-6-4-3-5-19(20)22(27)24-16-9-13-18(29-2)14-10-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJBSUZEAHNLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

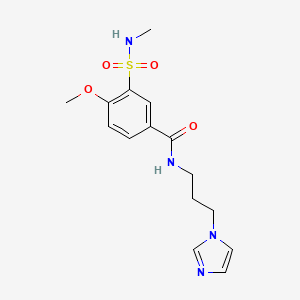
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

